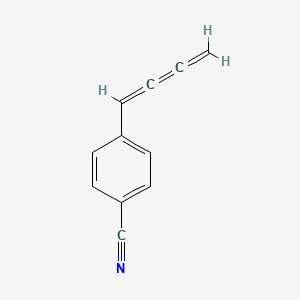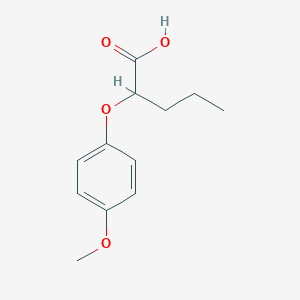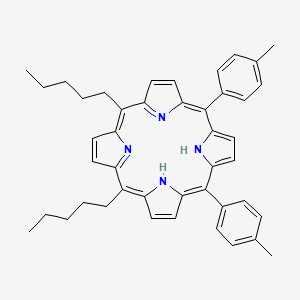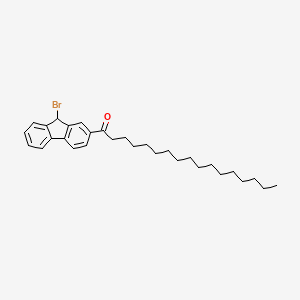
Pyridine--tetrachlorosilane (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine–tetrachlorosilane (1/1) is a compound formed by the combination of pyridine and tetrachlorosilane in a 1:1 molar ratio. Pyridine is an aromatic heterocyclic compound with the formula C5H5N, characterized by a six-membered ring containing one nitrogen atom. Tetrachlorosilane, also known as silicon tetrachloride, has the formula SiCl4 and is a colorless, volatile liquid. The combination of these two compounds results in a unique reagent that has found applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine–tetrachlorosilane (1/1) typically involves the direct reaction of pyridine with tetrachlorosilane. This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of tetrachlorosilane. The reaction can be represented as follows:
C5H5N+SiCl4→C5H5N⋅SiCl4
The reaction is exothermic and should be conducted in a controlled environment to manage the heat released. The product is usually purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridine–tetrachlorosilane (1/1) involves large-scale reactors where pyridine and tetrachlorosilane are combined under controlled conditions. The process may include steps such as:
Mixing: Pyridine and tetrachlorosilane are mixed in the desired molar ratio.
Reaction: The mixture is allowed to react under anhydrous conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Pyridine–tetrachlorosilane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in tetrachlorosilane can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, tetrachlorosilane hydrolyzes to form silicon dioxide and hydrochloric acid.
Complex Formation: Pyridine can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Complex Formation: Metal salts such as copper(II) chloride or nickel(II) chloride are used to form complexes with pyridine.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silicon dioxide and hydrochloric acid are the primary products of hydrolysis.
Metal Complexes: Coordination complexes of pyridine with metal ions.
科学的研究の応用
Pyridine–tetrachlorosilane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of pyridine–tetrachlorosilane (1/1) involves the interaction of pyridine with tetrachlorosilane. Pyridine acts as a Lewis base, donating its lone pair of electrons to the silicon atom in tetrachlorosilane, which acts as a Lewis acid. This interaction forms a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Pyridine–trichlorosilane (1/1): Similar to pyridine–tetrachlorosilane but with one less chlorine atom.
Pyridine–dichlorosilane (1/1): Contains two chlorine atoms instead of four.
Pyridine–monochlorosilane (1/1): Contains only one chlorine atom.
Uniqueness
Pyridine–tetrachlorosilane (1/1) is unique due to its high reactivity and ability to form stable complexes with various nucleophiles and metal ions. Its versatility in chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
857989-87-8 |
|---|---|
分子式 |
C5H5Cl4NSi |
分子量 |
249.0 g/mol |
IUPAC名 |
pyridine;tetrachlorosilane |
InChI |
InChI=1S/C5H5N.Cl4Si/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H; |
InChIキー |
QWDJCZPETJXGEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.[Si](Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)

![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)

stannane](/img/structure/B14196662.png)

![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
